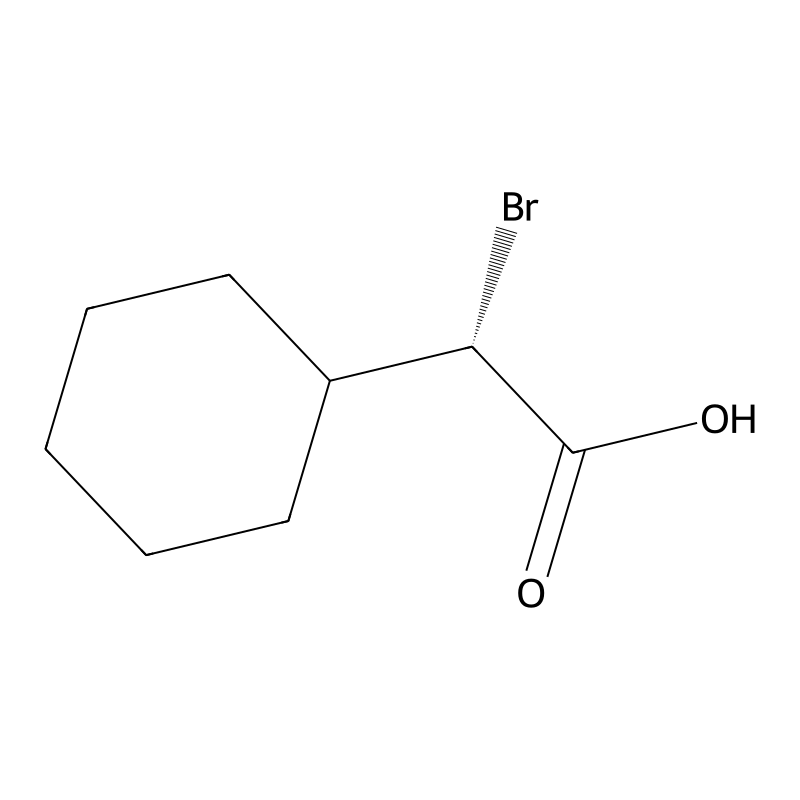

(2S)-2-bromo-2-cyclohexylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-bromo-2-cyclohexylacetic acid is a chiral compound characterized by the presence of a bromine atom at the second carbon of a cyclohexylacetic acid backbone. Its molecular formula is and it has a molecular weight of approximately 221.09 g/mol. The compound features a cyclohexyl group, which contributes to its steric properties and influences its reactivity and biological activity. The presence of the bromine atom allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives. For instance, treatment with sodium hydroxide can yield 2-hydroxy-2-cyclohexylacetic acid.

- Reduction Reactions: The bromine can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in 2-cyclohexylacetic acid.

- Oxidation Reactions: The cyclohexyl group can undergo oxidation to introduce additional functional groups, potentially yielding cyclohexanone derivatives.

These reactions highlight the compound’s versatility as a synthetic intermediate in organic chemistry.

The synthesis of (2S)-2-bromo-2-cyclohexylacetic acid typically involves the bromination of 2-cyclohexylacetic acid. Common methods include:

- Bromination in Solvent: Utilizing bromine in solvents like carbon tetrachloride or chloroform under controlled conditions ensures selective bromination at the alpha position relative to the carboxylic acid group.

- Industrial Production: In industrial contexts, continuous flow reactors may be employed to enhance yield and consistency. Catalysts and optimized conditions are used to improve the efficiency of the bromination process .

(2S)-2-bromo-2-cyclohexylacetic acid serves multiple purposes in various fields:

- Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.

- Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

- Chemical Research: Its unique structure allows for studies on reaction mechanisms and interactions with biomolecules .

Interaction studies involving (2S)-2-bromo-2-cyclohexylacetic acid focus on its reactivity with various nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it suitable for creating new compounds with potential biological activity. Additionally, research into its interactions with enzymes or receptors may reveal insights into its pharmacological potential .

Several compounds share structural similarities with (2S)-2-bromo-2-cyclohexylacetic acid. These include:

- 2-Bromo-2-phenylacetic acid: Contains a phenyl group instead of a cyclohexyl group.

- 2-Bromo-2-methylacetic acid: Features a methyl group in place of the cyclohexyl group.

- 2-Chloro-2-cyclohexylacetic acid: Substitutes chlorine for bromine at the same position.

Uniqueness

(2S)-2-bromo-2-cyclohexylacetic acid is unique due to its combination of the bromine atom and cyclohexyl group, which imparts distinct chemical properties and reactivity not present in other similar compounds. This uniqueness enhances its utility in synthetic applications and potential biological activities .